molecular formula C20H18N4O2S B12189217 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B12189217
M. Wt: 378.4 g/mol
InChI Key: AXKIFKVCEJISKB-UHFFFAOYSA-N
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Description

N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and an acetamide side chain linked to a 2-phenylindole moiety. The (2E)-configuration indicates the spatial arrangement of substituents around the imine bond.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2S/c1-26-13-19-22-23-20(27-19)21-18(25)12-24-16-10-6-5-9-15(16)11-17(24)14-7-3-2-4-8-14/h2-11H,12-13H2,1H3,(H,21,23,25)

InChI Key

AXKIFKVCEJISKB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the thiadiazole and indole derivatives under specific conditions to form the target compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiadiazole rings, leading to a variety of substituted products.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

Compounds with modifications at position 5 of the thiadiazole ring demonstrate diverse physicochemical and biological properties:

Compound Name (ID) Substituent at Position 5 Acetamide Side Chain Melting Point (°C) Yield (%) Source
Target Compound Methoxymethyl 2-(2-Phenyl-1H-indol-1-yl) N/A N/A N/A
5e () (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy) 132–134 74
5f () Methylthio 2-(2-Isopropyl-5-methylphenoxy) 158–160 79
Methazolamide () Sulfamoyl N/A (3-methyl substitution) N/A N/A
11a () Acetyl Chromen-2-one-linked hydrazonoethyl 214–216 N/A

Key Observations :

  • Methoxymethyl vs. Thioether Groups : Methoxymethyl (target compound) likely improves aqueous solubility compared to hydrophobic thioether substituents (e.g., 5e, 5f) .
  • Sulfamoyl Groups : Methazolamide’s sulfamoyl group confers carbonic anhydrase inhibitory activity, a property absent in the target compound due to differing substituents .
  • Chromenone Derivatives: Compounds like 11a exhibit higher melting points (~214°C), suggesting stronger crystal lattice interactions from extended aromatic systems .

Variations in the Acetamide Side Chain

The 2-phenylindole group distinguishes the target compound from analogues with phenoxy or benzimidazole moieties:

Compound Name (ID) Acetamide Side Chain Biological Relevance Source
Target Compound 2-(2-Phenyl-1H-indol-1-yl) Potential kinase/GPCR modulation N/A
9c () 2-(4-Bromophenyl)-1,3-thiazol-5-yl Anticancer docking studies
2a–i () Thiazol/benzothiazol-2-yl Anticancer activity (in vitro)

Key Observations :

  • Indole vs. Thiazole/Benzothiazole : The 2-phenylindole group may enhance binding to aromatic-rich enzyme pockets, similar to benzothiazole derivatives in .
  • Halogenated Derivatives : Bromophenyl substituents (e.g., 9c) improve binding affinity in docking studies, suggesting halogen interactions with target proteins .

Comparison with Other Methods

  • Three-Component Synthesis (): Efficient for chromenone-thiadiazole hybrids but requires stringent conditions (e.g., 80–100°C) .
  • S-Alkylation () : Regioselective and scalable for acetamide derivatives, as seen in 2-chloro-N-(pyrazin-2-yl)acetamide reactions .

Spectroscopic and Analytical Data

NMR and IR Trends

  • 1,3,4-Thiadiazole Proton Signals : Thiadiazole C-H protons typically resonate at δ 7.5–8.5 ppm in DMSO-d6 .
  • Methoxymethyl Group : Expected OCH3 singlet at δ 3.3–3.5 ppm and IR C-O stretch near 1100 cm⁻¹ .
  • Indole NH : Sharp singlet at δ 10–12 ppm (DMSO-d6) .

Mass Spectrometry

Compounds with indole-thiadiazole hybrids (e.g., ) exhibit molecular ions at m/z 393–776, depending on substituents .

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide is a complex organic compound that combines a thiadiazole moiety with an indole structure. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will delve into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Structural Characteristics

The compound features:

  • Thiadiazole Ring : Known for its diverse biological activities.
  • Indole Moiety : Often associated with neuropharmacological effects.
  • Methoxymethyl Group : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiadiazole : Cyclization of hydrazine derivatives with carbon disulfide.
  • Indole Attachment : Coupling reactions using palladium-catalyzed methods like Suzuki or Heck reactions.
  • Methoxymethylation : Reaction with methoxymethyl chloride under basic conditions.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The structural characteristics of this compound suggest potential efficacy against various pathogens.

Anti-inflammatory Effects

Studies have shown that compounds containing the thiadiazole scaffold can exhibit anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Anticancer Activity

The indole component is known for its anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Inhibition of cell proliferation.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.

In Vitro Studies

A study conducted on similar thiadiazole derivatives reported IC50 values indicating potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

CompoundIC50 (AChE)IC50 (BuChE)
N-[...]-acetamide0.15 ± 0.05 µM0.20 ± 0.10 µM

Molecular Docking Studies

In silico molecular docking studies have demonstrated favorable binding interactions between the compound and target enzymes, supporting its role as a dual inhibitor of AChE and BuChE . These studies provide insights into the molecular basis for its biological activity.

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